molecular formula C24H8Br4 B13654781 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene

1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene

Cat. No.: B13654781
M. Wt: 615.9 g/mol
InChI Key: TVOFFMWDIICRKD-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is a polycyclic aromatic hydrocarbon with a molecular formula of C24H8Br4 and a molecular weight of 615.94 g/mol This compound is characterized by its four bromine atoms attached to the dicyclopenta[cd,lm]perylene core, making it a highly brominated derivative of perylene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the following steps :

    Starting Material: The process begins with 1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.

    Bromination: The starting material undergoes a substitution reaction with N-bromo-succinimide (NBS) to introduce bromine atoms, resulting in 1,2,7,8-tetrabromo-1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.

    Oxidation: The brominated intermediate is then subjected to an oxidation reaction using dimethyl sulfoxide (DMSO) to yield the final product, this compound.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, the industrial production methods would likely follow similar synthetic routes with optimization for scale, yield, and purity. The process would involve careful control of reaction conditions to ensure high efficiency and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like DMSO or other oxidizing agents can be used.

    Coupling: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger polycyclic aromatic hydrocarbons.

Scientific Research Applications

1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene has several applications in scientific research :

    Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials.

    Photovoltaics: The compound’s electronic properties make it suitable for use in solar cells.

    Material Science: It is studied for its potential in creating advanced materials with unique electronic and optical properties.

    Chemical Sensors: Its sensitivity to various chemical environments makes it useful in sensor technology.

Mechanism of Action

The mechanism by which 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the compound’s electron distribution, making it an effective electron acceptor in various applications . The molecular targets and pathways involved include interactions with other aromatic systems and participation in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular architecture.

Properties

Molecular Formula

C24H8Br4

Molecular Weight

615.9 g/mol

IUPAC Name

6,7,16,17-tetrabromoheptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,6,8,10,12,14,16,18(22),19,23-dodecaene

InChI

InChI=1S/C24H8Br4/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)23(15)27)8-4-12(18(10)20)11-3-7-14(22(21)26)19(13)17(9)11/h1-8H

InChI Key

TVOFFMWDIICRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=C7Br)Br)C(=C2Br)Br

Origin of Product

United States

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